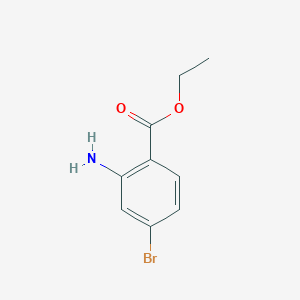
1,4-DI(Pyridin-4-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-DI(Pyridin-4-YL)benzene, also known as 4-[4-(4-pyridinyl)phenyl]pyridine, is a chemical compound with the CAS Number: 113682-56-7 . It has a molecular weight of 232.28 and its molecular formula is C16H12N2 .
Synthesis Analysis
The synthesis of 1,4-DI(Pyridin-4-YL)benzene involves the use of 1,4-dibromobenzene and 4-pyridineboronic acid . The reaction is carried out in the presence of a palladium catalyst and potassium carbonate in a mixture of ethanol and toluene under an inert atmosphere . The reaction is heated at reflux for 48 hours .Molecular Structure Analysis
1,4-DI(Pyridin-4-YL)benzene consists of two end 4-pyridine units joined by a benzene ring at 1,4-positions .Physical And Chemical Properties Analysis
1,4-DI(Pyridin-4-YL)benzene is a solid at room temperature . The melting point of this compound is reported to be 193 °C .Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs)
1,4-DI(Pyridin-4-YL)benzene: is used as a rigid linear ligand linker in the synthesis of MOFs. These frameworks have applications in environmental protection and the separation of isomers due to their porous nature .
Coordination Polymers
This compound serves as a bridging ligand in coordination polymers, which are structures formed from the coordination of metal ions with organic ligands. These polymers have potential uses in catalysis and materials science .
Crystal Engineering
In crystal engineering, 1,4-DI(Pyridin-4-YL)benzene can yield predetermined networks when combined with organic aromatic multicarboxylates like biphenyl-tetracarboxylic acid .
Porous Materials
The compound is involved in the synthesis of highly porous materials, which can be used for gas storage, separation processes, and catalysis .
Ligand Synthesis
As a ligand, 1,4-DI(Pyridin-4-YL)benzene is crucial in the synthesis of complex molecules and materials that have applications in pharmaceuticals and electronics .
Safety and Hazards
The safety information for 1,4-DI(Pyridin-4-YL)benzene indicates that it may cause skin irritation (H315), serious eye irritation (H319), may cause respiratory irritation (H335), and is harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), avoiding release to the environment (P273), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Orientations Futures
Mécanisme D'action
Target of Action
This compound is often used as a ligand in the synthesis of metal-organic frameworks (MOFs) , suggesting that it may interact with metal ions or other components in these structures.
Mode of Action
In the context of mofs, it likely acts as a bridging ligand, connecting metal ions or clusters to form the framework . The pyridyl groups on the benzene ring can coordinate to metal ions, facilitating the formation of these structures.
Biochemical Pathways
As a component of MOFs, it may influence the properties and functions of these materials, which have diverse applications in areas such as gas storage, catalysis, and drug delivery .
Pharmacokinetics
Given its use in the synthesis of MOFs, its bioavailability may depend on the specific properties of the resulting material .
Result of Action
In the context of MOFs, the presence of this compound could influence the structure and function of the material .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 1,4-DI(Pyridin-4-YL)benzene, particularly in the context of MOF synthesis .
Propriétés
IUPAC Name |
4-(4-pyridin-4-ylphenyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-14(16-7-11-18-12-8-16)4-3-13(1)15-5-9-17-10-6-15/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWKLXRVKVOYLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413261 |
Source


|
| Record name | 4,4'-(1,4-Phenylene)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-DI(Pyridin-4-YL)benzene | |
CAS RN |
113682-56-7 |
Source


|
| Record name | 4,4'-(1,4-Phenylene)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)












